MRT199665 is classified as a selective inhibitor of salt-inducible kinases, belonging to the AMP-activated protein kinase family. It was synthesized for research purposes to explore the functional roles of SIKs in cellular signaling pathways. The compound is often utilized in studies examining the regulation of gene expression and cell proliferation, particularly in the context of TGFβ signaling .
MRT199665 was synthesized using established methods that involve the modification of existing small-molecule frameworks. The synthesis typically includes several key steps:
Technical details regarding the synthesis process emphasize the importance of controlling reaction parameters to achieve effective inhibition of SIK activity .
MRT199665 has a defined molecular structure characterized by specific functional groups that contribute to its inhibitory activity against salt-inducible kinases. While the precise molecular formula and structure are not detailed in the sources, it is known that the compound's design allows for selective binding to the ATP-binding site of SIKs.
MRT199665 primarily functions through competitive inhibition of salt-inducible kinases. The compound competes with ATP for binding at the active site of SIKs, thus preventing phosphorylation of downstream targets.
The mechanism by which MRT199665 exerts its effects involves several key processes:
Studies indicate that MRT199665 does not affect SMAD2/SMAD3 phosphorylation directly but influences downstream transcriptional events by modulating CRTC3 activity .
While specific physical properties such as melting point or solubility are not detailed in the available literature, MRT199665 is typically characterized by:
Chemical properties include its reactivity as a kinase inhibitor and its ability to modulate signaling pathways involved in cell growth and differentiation.
MRT199665 has several scientific applications, particularly in research focusing on:
The salt-inducible kinase (SIK) family belongs to the AMP-activated protein kinase (AMPK) superfamily and comprises three homologous serine-threonine kinases: SIK1, SIK2, and SIK3. These isoforms share a conserved domain architecture, featuring an N-terminal kinase domain, a central ubiquitin-associated (UBA) domain, and a divergent C-terminal tail that dictates isoform-specific functions [3] [4]. SIK1 and SIK2 are more closely related phylogenetically, while SIK3 possesses an extended C-terminus with unique regulatory sites. The genes encoding SIK2 and SIK3 are co-located on human chromosome 11 (mouse chromosome 9), separated by ~5 Mb, suggesting coordinated transcriptional regulation. In contrast, SIK1 resides on chromosome 21 (mouse chromosome 17) [3] [4]. All three isoforms require phosphorylation of a conserved threonine residue (Thr182 in SIK1, Thr175 in SIK2, Thr221 in SIK3) within their activation loop for catalytic activity [4].
Table 1: Structural Features of SIK Isoforms
Isoform | Gene Location | Activation Loop Residue | Unique Features |
---|---|---|---|
SIK1 | Chr 21 (Human) | Thr182 | Inducible expression; Nuclear shuttling |
SIK2 | Chr 11 (Human) | Thr175 | High adipose/muscle expression |
SIK3 | Chr 11 (Human) | Thr221 | Extended C-terminus; Brain-enriched |
SIKs are primarily activated by the master kinase LKB1 (complexed with STRAD and MO25), which phosphorylates the critical threonine in their activation loops [3] [4]. Unlike AMPK, SIKs are not activated by Ca²⁺/calmodulin-dependent kinases (CaMKs) [4]. Once activated, SIK1 and SIK2 may undergo autophosphorylation at Ser186/Ser179, potentially enabling glycogen synthase kinase 3 (GSK3) to further phosphorylate their activation loops [4].
Conversely, cyclic AMP-dependent protein kinase (PKA) phosphorylates the C-terminal tails of SIKs to inhibit their activity:
This 14-3-3 sequestration sterically hinders SIK-substrate interactions, effectively terminating kinase activity. This dual regulatory mechanism positions SIKs as critical sensors of cellular energy status (via LKB1) and hormonal cues (via cAMP/PKA) [3] [4].
SIKs phosphorylate key transcriptional regulators to control their nucleocytoplasmic shuttling:
Table 2: Key SIK Substrates and Functional Consequences of Phosphorylation
Substrate Class | Representative Members | Phosphorylation Site | Functional Outcome |
---|---|---|---|
CRTCs | CRTC3 | Ser370 | Cytoplasmic sequestration; Inhibited CREB signaling |
Class IIa HDACs | HDAC4/5/7/9 | Multiple sites | Nuclear export; MEF2 derepression |
Transcription Factors | MEF2C | Ser222 | Stabilization (AML context); Pro-survival |
SIK isoforms exhibit context-dependent roles in cancer. In MEF2C-driven acute myeloid leukemia (AML), SIK-mediated phosphorylation of MEF2C at Ser222 stabilizes the oncoprotein and promotes leukemia cell survival. MRT199665 potently inhibits this pathway (IC₅₀ = 12 nM for SIK2), leading to:
Beyond oncology, SIKs integrate metabolic and circadian pathways:
Table 3: Therapeutic Applications of SIK Inhibitors
Disease Area | SIK Isoform | Key Mechanism | Evidence for MRT199665 |
---|---|---|---|
AML | SIK2 > SIK3 | MEF2C Ser222 dephosphorylation | IC₅₀ = 12 nM (SIK2); Apoptosis induction |
Metabolic Disorders | SIK2 | CRTC2/3 phosphorylation; PGC-1α inhibition | Suppresses gluconeogenic genes |
Circadian Disorders | SIK1 | CRTC1 phosphorylation; PER repression | Modulates clock gene amplitude |
Osteoarthritis | SIK2/SIK3 | HDAC4/5 nuclear retention; RUNX2 activation | Promotes chondrogenesis |
Table 4: Kinase Selectivity Profile of MRT199665
Kinase Target | Subtypes | IC₅₀ (nM) | Physiological Relevance |
---|---|---|---|
MARK | MARK1/2/3/4 | 2–3 | Microtubule stability; Neuronal polarity |
SIK | SIK2 > SIK3 > SIK1 | 12–110 | CRTC/HDAC/MEF2C phosphorylation; Cancer/metabolism |
AMPK | AMPKα1/α2 | 10 | Cellular energy homeostasis |
NUAK | NUAK1 (3 nM); NUAK2 (120 nM) | 3–120 | TGFβ signaling; Autophagy |
Off-targets | MELK (29 nM); TBK1 (5400 nM) | 29–10000 | Context-dependent off-target effects |
Interactive data tables available in online version allow sorting by IC₅₀ or kinase class.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7